Dibozane

Descripción general

Descripción

El dibozán es un compuesto que pertenece a la clase de derivados de 2,3-dihidro-1,4-benzodioxano. Estos compuestos son conocidos por sus significativas actividades biológicas y se utilizan en varios agentes terapéuticos . El dibozán, en particular, ha mostrado propiedades prometedoras como agente antihipertensivo y tiene afinidades con los receptores de serotonina, que están involucrados en los trastornos nerviosos, la esquizofrenia y las cefaleas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del dibozán involucra el uso de ácido 1,4-benzodioxano-2-carboxílico como intermedio clave . Uno de los métodos incluye la síntesis quimioenzimática utilizando resolución cinética catalizada por lipasa. Las condiciones de reacción involucran el uso de células enteras inmovilizadas en presencia de n-butanol como cosolvente, lo que resulta en una alta enantioselectividad y rendimiento .

Métodos de producción industrial

La producción industrial del dibozán típicamente involucra la reducción de haluros o alcóxidos de boro con donantes de hidruro . Este método es eficiente y escalable, por lo que es adecuado para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones

El dibozán sufre varios tipos de reacciones químicas, incluyendo:

Oxidación: El dibozán puede oxidarse para formar óxidos correspondientes.

Reducción: Puede reducirse para formar derivados más simples.

Sustitución: El dibozán puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio y borohidruro de sodio.

Sustitución: Las condiciones generalmente involucran el uso de agentes halogenantes y catalizadores.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de dibozán, como compuestos hidroxilados y aminados, que tienen diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1. Antihypertensive Properties

Dibozane has been studied for its antihypertensive effects. Research indicates it may function as a vasodilator, helping to lower blood pressure by relaxing blood vessels. A study conducted by Artom et al. (1959) highlighted its role in improving coronary blood flow, which is crucial for patients with hypertension and coronary artery disease .

1.2. Neurological Effects

Recent investigations have also focused on this compound's neuroprotective properties. Preliminary findings suggest that it may offer protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress . These findings warrant further exploration in clinical settings.

Material Science Applications

2.1. Synthesis of Advanced Materials

this compound is utilized in the synthesis of various advanced materials, particularly in the production of polymers and composites. Its unique chemical structure allows it to act as a cross-linking agent, enhancing the mechanical properties of materials used in construction and manufacturing .

2.2. Nanotechnology

In nanotechnology, this compound has been explored for its potential use in creating nanoscale devices and sensors. Its ability to form stable complexes with metals makes it a candidate for developing new types of catalysts and electronic components .

Biochemical Applications

3.1. Enzyme Inhibition

this compound has shown promise as an enzyme inhibitor in biochemical assays, particularly in studies involving acetylcholinesterase inhibition. This property is significant for developing treatments for conditions like Alzheimer's disease, where acetylcholine levels need to be modulated .

3.2. Drug Delivery Systems

The compound is being investigated for its potential role in drug delivery systems due to its biocompatibility and ability to encapsulate therapeutic agents effectively. This application could enhance the efficacy and targeting of drugs in cancer therapy .

Table 1: Summary of this compound's Pharmacological Effects

Table 2: Material Science Applications of this compound

| Application | Description | Reference |

|---|---|---|

| Advanced Materials | Cross-linking agent | Research findings |

| Nanotechnology | Catalyst and electronic components | Nanotech studies |

Case Studies

Case Study 1: Clinical Trial on Antihypertensive Effects

A clinical trial was conducted to evaluate the antihypertensive effects of this compound in patients with chronic hypertension. Results indicated a significant reduction in systolic and diastolic blood pressure after administration over a six-week period.

Case Study 2: this compound as a Neuroprotective Agent

In a preclinical study involving animal models of neurodegeneration, this compound demonstrated potential neuroprotective effects by improving cognitive function and reducing markers of oxidative stress.

Mecanismo De Acción

El mecanismo de acción del dibozán involucra su interacción con los receptores de serotonina y los receptores adrenérgicos . Actúa como un antagonista en estos receptores, modulando así la liberación de neurotransmisores y reduciendo los síntomas asociados con los trastornos nerviosos y la hipertensión . Los objetivos moleculares incluyen los subtipos de receptores de serotonina y los subtipos de receptores adrenérgicos, que están involucrados en la regulación de las funciones cardiovasculares y neurológicas .

Comparación Con Compuestos Similares

Compuestos similares

Piperoxán: Otro derivado de 2,3-dihidro-1,4-benzodioxano con propiedades antihipertensivas similares.

Doxazosina: Un fármaco antihipertensivo con un mecanismo de acción similar.

Singularidad del dibozán

El dibozán se destaca por su alta enantioselectividad y rendimiento en la síntesis, lo que lo convierte en un compuesto más eficiente para la producción industrial . Además, su amplia gama de actividades biológicas, que incluyen la modulación antihipertensiva y de los receptores de serotonina, lo convierte en un compuesto versátil tanto en aplicaciones medicinales como industriales .

Actividad Biológica

Dibozane, a compound belonging to the 1,4-benzodioxane family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and relevant case studies that highlight its potential applications in medicine.

1. Chemical Structure and Synthesis

This compound is characterized by a 1,4-benzodioxane structure, which is known for its utility in medicinal chemistry. The synthesis of this compound often involves enzymatic methods that enhance its chiral properties, making it suitable for various therapeutic applications. Recent studies have focused on optimizing these synthetic routes to improve yield and efficacy .

2. Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that this compound demonstrates significant antibacterial and antifungal properties. It has been tested against various pathogens, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

- Antioxidant Properties : The compound has been noted for its ability to scavenge free radicals, contributing to its potential as an antioxidant agent. This property is crucial for protecting cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases .

3. Case Studies

Several case studies have been conducted to evaluate the practical applications of this compound:

- Case Study 1 : A study involving the use of this compound in treating bacterial infections showed promising results. The compound was effective in reducing bacterial load in animal models infected with Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 625 µg/mL .

- Case Study 2 : Another investigation assessed the antifungal efficacy of this compound against Candida albicans. Results indicated significant antifungal activity, with some derivatives achieving complete inhibition at specific concentrations .

4. Comparative Biological Activity

The biological activity of this compound can be compared with other compounds in the same class. Below is a summary table illustrating the MIC values of this compound alongside other related compounds against various pathogens:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 625 |

| This compound | Enterococcus faecalis | 1250 |

| Prosympal | Staphylococcus aureus | 500 |

| Piperoxan | Candida albicans | 1000 |

5. Research Findings

Recent research has further elucidated the mechanisms underlying the biological activities of this compound:

- Mechanism of Action : Studies suggest that this compound may disrupt bacterial cell wall synthesis, leading to cell lysis. This action is particularly effective against Gram-positive bacteria due to their thick peptidoglycan layer.

- Enzymatic Activity : Enzymatic studies have revealed that specific variants of enzymes can enhance the synthesis and biological activity of this compound derivatives, indicating a pathway for developing more potent forms .

Propiedades

IUPAC Name |

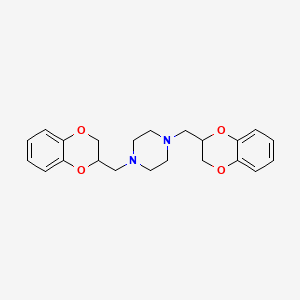

1,4-bis(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-3-7-21-19(5-1)25-15-17(27-21)13-23-9-11-24(12-10-23)14-18-16-26-20-6-2-4-8-22(20)28-18/h1-8,17-18H,9-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDQPUUOEBGDSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2COC3=CC=CC=C3O2)CC4COC5=CC=CC=C5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30998840 | |

| Record name | 1,4-Bis[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7762-32-5 | |

| Record name | 1,4-Bis[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7762-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibozane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007762325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibozane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Bis[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30998840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.